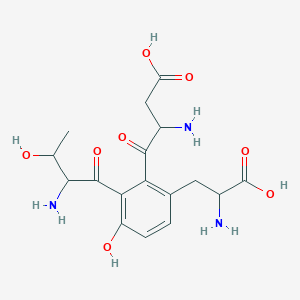
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine, commonly known as NTDT, is a naturally occurring peptide that was first isolated from human urine in 1977. The peptide has been found to have various biological activities, including immunomodulatory, antitumor, and anti-inflammatory effects. NTDT has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of NTDT is not fully understood. However, studies have suggested that NTDT may act through the activation of immune cells and the inhibition of pro-inflammatory cytokines. NTDT has also been found to interact with cell surface receptors, including integrins and CD36, which may play a role in its biological effects.
Efectos Bioquímicos Y Fisiológicos
NTDT has been found to have various biochemical and physiological effects. Studies have shown that NTDT can modulate the immune response, including the activation of natural killer cells and the production of cytokines. NTDT has also been found to have antitumor effects, including the inhibition of tumor cell growth and the induction of apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NTDT in lab experiments is its ability to modulate the immune response. This makes it a valuable tool for studying the immune system and developing new immunotherapies. However, one limitation of using NTDT is its complex structure, which can make synthesis and purification challenging.
Direcciones Futuras
There are several future directions for research on NTDT. One area of interest is the development of NTDT-based immunotherapies for cancer and other diseases. Another area of interest is the study of NTDT's interactions with cell surface receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to understand the potential side effects of NTDT and its long-term safety.
Métodos De Síntesis
NTDT can be synthesized through solid-phase peptide synthesis or enzymatic methods. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin. Enzymatic methods involve the use of enzymes to catalyze the condensation of amino acids to form the peptide bond.
Aplicaciones Científicas De Investigación
NTDT has been extensively studied for its potential therapeutic applications. Studies have shown that NTDT has immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells. NTDT has also been found to have antitumor effects, including the ability to inhibit tumor cell growth and induce apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
115053-54-8 |
|---|---|
Nombre del producto |
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine |
Fórmula molecular |
C17H23N3O8 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
3-amino-4-[6-(2-amino-2-carboxyethyl)-2-(2-amino-3-hydroxybutanoyl)-3-hydroxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23N3O8/c1-6(21)14(20)16(26)13-10(22)3-2-7(4-9(19)17(27)28)12(13)15(25)8(18)5-11(23)24/h2-3,6,8-9,14,21-22H,4-5,18-20H2,1H3,(H,23,24)(H,27,28) |
Clave InChI |
GGQSZBNRCFTMLZ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
SMILES canónico |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
Sinónimos |
N-(N-L-threonyl-L-alpha-aspartyl)-L-tyrosine SPA-S-646 Thr-Asp-Tyr threonyl-aspartyl-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



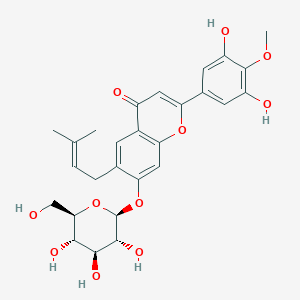
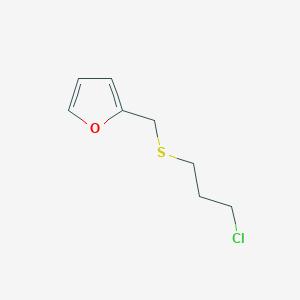
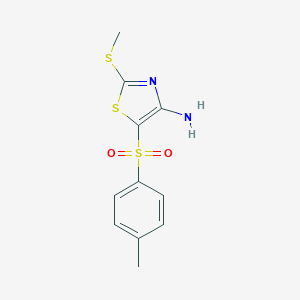
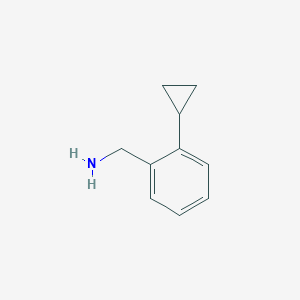
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
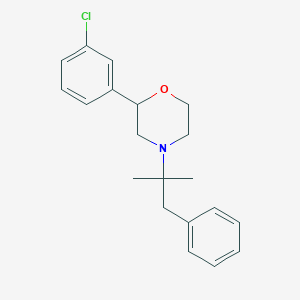
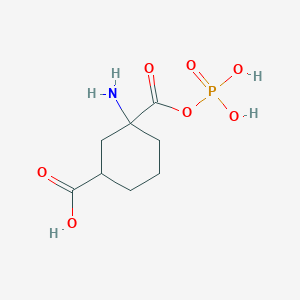
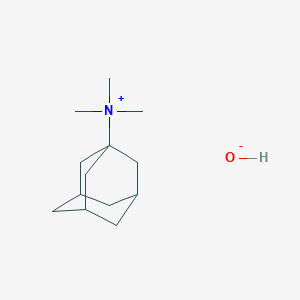
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
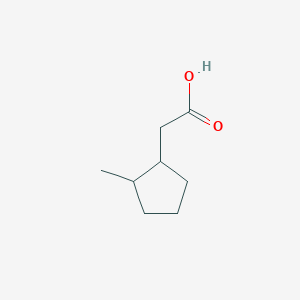
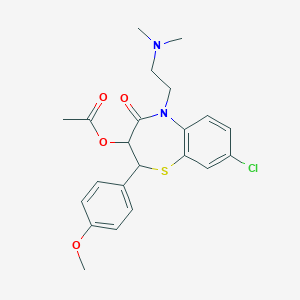
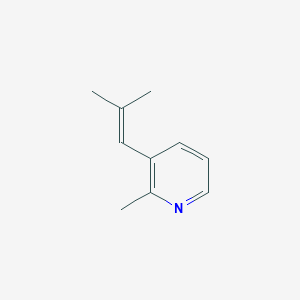
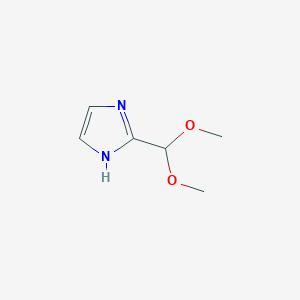
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)